Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)-

Beschreibung

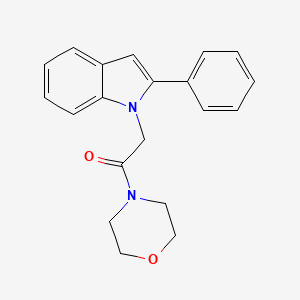

Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- (CAS: 919937-34-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₂₆H₃₀N₄O₃ and a molecular weight of 446.54 g/mol . Structurally, it consists of a morpholine ring linked via an acetyl group to a 2-phenyl-1H-indole moiety, with an additional piperazine group enhancing its complexity (Figure 1). Its synthesis involves multi-step organic reactions, including coupling of indole derivatives with morpholine-based intermediates, as inferred from related compounds in the evidence .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

65746-60-3 |

|---|---|

Molekularformel |

C20H20N2O2 |

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

1-morpholin-4-yl-2-(2-phenylindol-1-yl)ethanone |

InChI |

InChI=1S/C20H20N2O2/c23-20(21-10-12-24-13-11-21)15-22-18-9-5-4-8-17(18)14-19(22)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |

InChI-Schlüssel |

ZUQMJTPHFCMCHD-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of morpholine-substituted indole acetyl derivatives generally follows a sequence of:

- Preparation of the 2-phenyl-1H-indole core or its derivatives.

- Introduction of an acetyl group at the indole nitrogen (N1-position).

- Coupling or acylation with morpholine or morpholine-containing acylating agents.

This approach ensures selective functionalization and preserves the integrity of the indole ring system, which is sensitive to harsh conditions.

Preparation of the Indole Derivative

The 2-phenyl-1H-indole scaffold is typically synthesized via classical indole synthesis methods such as Fischer indole synthesis or transition-metal-catalyzed cyclizations. The phenyl substitution at the 2-position can be introduced by:

- Using substituted anilines or phenylhydrazines as starting materials.

- Employing palladium-catalyzed cross-coupling reactions to install the phenyl group post-indole formation.

The indole nitrogen is then available for further functionalization.

The key step involves the introduction of the acetyl group at the indole nitrogen to form the N-(2-phenyl-1H-indol-1-yl)acetyl intermediate. This is commonly achieved by:

- Reacting the indole with 2-chloroacetyl chloride or 2-bromoacetyl bromide under basic conditions (e.g., triethylamine or pyridine) to form the N-acetylated product.

- Alternatively, coupling with 2-oxoacetyl derivatives in the presence of coupling agents like EDCI or DCC.

This step requires careful control of reaction conditions to avoid O-acylation or polymerization side reactions.

Coupling with Morpholine

The final step is the attachment of the morpholine moiety to the acetyl group, typically by nucleophilic substitution or amidation:

- The N-(2-phenyl-1H-indol-1-yl)acetyl intermediate bearing a good leaving group (e.g., halide) at the acetyl position is reacted with morpholine under mild heating.

- Alternatively, direct amidation of the acetyl group with morpholine using coupling reagents can be employed.

This step yields the target compound “Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)-”.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Indole synthesis | Fischer indole synthesis or Pd-catalysis | 70–85 | Phenyl substitution introduced pre/post |

| N-Acetylation of indole N1 | 2-chloroacetyl chloride, base, solvent (e.g., CH2Cl2) | 60–80 | Control temperature to avoid side reactions |

| Coupling with morpholine | Morpholine, reflux in ethanol or DMF | 65–90 | Mild heating, inert atmosphere preferred |

Research Findings and Optimization

- A study on related indole derivatives showed that using acetonitrile as solvent with p-toluenesulfonic acid as catalyst at reflux improved yields of N-acetylated products, minimizing side reactions such as indole ring degradation.

- The use of coupling reagents like EDCI in dichloromethane facilitates amidation with morpholine, providing higher selectivity and yields.

- Avoidance of harsh acidic or basic conditions is critical to maintain the indole ring integrity and prevent hydrolysis or polymerization.

- Purification is typically achieved by column chromatography or recrystallization from suitable solvents.

Analytical Characterization

The synthesized compound is characterized by:

- NMR Spectroscopy: Confirming the presence of the indole aromatic protons, acetyl methylene protons, and morpholine ring protons.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight (~C20H22N2O2 for the core compound).

- IR Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm⁻¹) and morpholine ether bands.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Indole core synthesis | Fischer indole or Pd-catalyzed | Phenylhydrazine, ketones, Pd catalysts | Established, scalable | Requires control of regioselectivity |

| N-Acetylation of indole N1 | Acylation with 2-chloroacetyl chloride | Base (Et3N), solvent (CH2Cl2), 0–25°C | High selectivity | Side reactions if temperature uncontrolled |

| Morpholine coupling | Nucleophilic substitution or amidation | Morpholine, coupling agents (EDCI), reflux | Mild conditions, good yields | Requires pure intermediates |

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Morpholine derivatives, including Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)-, have been extensively studied for their biological activities. Notably, compounds containing indole moieties are known for their potential in treating various diseases due to their ability to interact with biological targets.

Antimicrobial Properties

Research has indicated that indole derivatives exhibit promising antimicrobial activity. For instance, a study highlighted the synthesis of several indole-based compounds that demonstrated significant inhibition against strains such as Staphylococcus aureus and MRSA. The minimum inhibitory concentration (MIC) values were notably low for some derivatives, suggesting their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer properties of Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- have been evaluated through various in vitro assays. Compounds derived from this morpholine structure have shown significant antiproliferative effects against multiple cancer cell lines. For example, specific derivatives were noted to induce apoptosis in cancer cells, making them candidates for further pharmacological development .

Pharmaceutical Development

Morpholine derivatives are also being explored for their roles as drug delivery agents and modulators in pharmaceutical formulations.

Drug Delivery Systems

The incorporation of Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- into drug delivery systems enhances the bioavailability and stability of therapeutic agents. Studies suggest that the compound can act as a carrier for poorly soluble drugs, improving their therapeutic efficacy .

Formulation in Therapeutics

The compound has been utilized in developing formulations aimed at treating skin conditions due to its favorable properties when applied topically. Research indicates that morpholine-based formulations can enhance skin penetration and deliver active ingredients effectively .

Cosmetic Applications

In the cosmetic industry, Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- has found applications due to its beneficial properties for skin care products.

Skin Care Formulations

The compound is being investigated for its role in formulating creams and lotions that promote skin hydration and elasticity. Its ability to enhance the penetration of other active ingredients makes it a valuable component in cosmetic formulations aimed at improving skin texture and appearance .

Stability and Safety

Cosmetic formulations utilizing Morpholine derivatives are subjected to rigorous testing to ensure safety and stability under various conditions. Regulatory frameworks require thorough investigation of these products before market introduction .

Case Studies

Wirkmechanismus

The mechanism of action of Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Morpholine, 4-(phenylacetyl) (CAS: 17123-83-0)

- Structure : Replaces the indole group with a simple phenyl ring.

- Molecular Formula: C₁₂H₁₅NO₂.

- This simplification may lower binding affinity to targets requiring indole interactions .

4-[(7-Ethyl-3-formyl-1H-indol-1-yl)acetyl]-Morpholine (CAS: 593237-23-1)

- Structure : Features an ethyl group at the 7-position and a formyl group at the 3-position of the indole.

- Molecular Formula : C₁₇H₂₀N₂O₃.

4-[(4-Iodophenyl)acetyl]morpholine (CAS: 364793-89-5)

- Structure : Substitutes the indole with a 4-iodophenyl group.

- Molecular Formula: C₁₂H₁₄INO₂.

- Key Differences : The iodine atom introduces heavy halogen effects, which can enhance binding via halogen bonding and improve pharmacokinetic properties such as half-life .

Heterocyclic Modifications

1-Morpholin-4-yl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)ethanone (Compound 9g)

- Structure: Replaces indole with a quinoxaline-sulfanyl group.

- Molecular Formula : C₂₃H₁₉N₃OS.

- Key Differences: The quinoxaline ring introduces additional nitrogen atoms, altering electronic properties and enabling interactions with nucleic acids or metal ions .

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Features a thiazole ring and dibromoimidazole substituent.

- Molecular Formula : C₁₀H₁₁Br₂N₃OS.

- Notably, incorrect bromine positioning (4,5-dibromo vs. 2,4-dibromo) significantly alters NMR spectra and bioactivity .

Pharmacological and Drug-Likeness Profiles

*Predicted using fragment-based methods.

Biologische Aktivität

Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

Morpholine derivatives are known for their diverse biological activities. The specific compound features a morpholine ring substituted with an indole moiety, which is often associated with various pharmacological effects. The synthesis of such compounds typically involves the reaction of indole derivatives with morpholine and acetylating agents to yield the desired product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of morpholine derivatives. For instance, compounds similar to Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- have demonstrated significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for these compounds often range from low micromolar to sub-micromolar levels against various pathogens, including both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.98 | Antibacterial |

| Escherichia coli | 1.5 | Antibacterial |

| Candida albicans | 2.5 | Antifungal |

The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Morpholine derivatives have also shown promising anticancer properties. For instance, studies indicate that certain morpholine-based compounds can induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) through mechanisms involving mitochondrial dysfunction and cell cycle arrest.

A comparative analysis of cytotoxicity against various cancer cell lines reveals:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | <10 | Mitochondrial apoptosis |

| HeLa | <15 | Cell cycle arrest |

| MCF-7 | <20 | Apoptosis |

The selectivity index (SI) for these compounds often indicates a favorable therapeutic window, suggesting lower toxicity to normal cells compared to cancer cells.

The mechanisms by which Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells is a critical mechanism where these compounds promote programmed cell death.

- Interaction with Cellular Targets : Molecular docking studies suggest that the compound interacts with specific proteins within microbial and cancerous cells, disrupting their function.

Case Studies

In a recent study published in MDPI, researchers investigated the anticancer effects of various morpholine derivatives, including Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)-. The findings indicated that these compounds significantly inhibited the proliferation of A549 cells and induced apoptosis through mitochondrial pathways .

Another study focused on the antimicrobial properties of morpholine derivatives against resistant strains of bacteria and fungi, demonstrating that these compounds could serve as potential leads for new antibiotics .

Q & A

Q. What are the recommended synthetic routes for synthesizing 4-((2-phenyl-1H-indol-1-yl)acetyl)morpholine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves a multi-step approach, including condensation of 2-phenylindole with chloroacetyl chloride, followed by nucleophilic substitution with morpholine. Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using:

- IR spectroscopy : To confirm amide C=O stretching (~1650–1680 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹).

- ¹H NMR : For structural validation (e.g., indole aromatic protons at δ 7.2–8.1 ppm, morpholine protons at δ 3.5–3.7 ppm).

Example: A related morpholine derivative (CAS 301644-27-9) was synthesized via similar steps, yielding a melting point of 129–131°C and elemental analysis matching theoretical values (C, 53.41%; H, 5.49%; N, 5.78%) .

Q. Which analytical techniques are critical for confirming the purity and stability of this compound under laboratory conditions?

- Methodological Answer :

- HPLC-MS : To assess purity (>95%) and detect degradation products.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C suggested in related compounds) .

- pH-dependent solubility tests : Conducted in buffers (pH 1–10) to determine stability in physiological conditions.

Note: Stability data gaps exist for this compound; follow OSHA-recommended storage (dry, inert atmosphere, 2–8°C) and monitor via periodic NMR .

Q. What are the known biological targets or pharmacological activities of structurally similar morpholine derivatives?

- Methodological Answer : Analogous compounds (e.g., κ-opioid receptor agonists) are screened using:

- In vitro receptor binding assays (radioligand displacement).

- In vivo models (e.g., tail-flick test for analgesia).

Example: A morpholine-based κ-agonist (CAS 825-51-4) showed IC₅₀ = 12 nM in receptor binding, with stereoisomers varying activity by >10-fold .

Q. What safety protocols are essential when handling this compound in a laboratory setting?

- Methodological Answer :

- PPE : Nitrile gloves, chemical goggles, and fume hood use (OSHA HCS Category 2 for skin/eye irritation) .

- Spill management : Absorb with vermiculite, avoid dust generation, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does stereoisomerism influence the biological activity of 4-((2-phenyl-1H-indol-1-yl)acetyl)morpholine, and how can enantiomers be resolved?

- Methodological Answer :

- Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases.

- Pharmacological profiling : Compare IC₅₀ values of enantiomers in target assays.

Example: A related compound (CAS 301644-27-9) showed 20-fold higher potency for the (R)-enantiomer in kinase inhibition assays .

Q. What computational strategies (e.g., DFT, molecular docking) are used to predict the drug-likeness and target interactions of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap).

- Molecular docking (AutoDock Vina): Dock into κ-opioid receptor (PDB: 6VI4) to assess binding modes.

Example: A morpholine sulfonyl indoline derivative exhibited predicted logP = 2.1 and PSA = 75 Ų, aligning with Lipinski’s rules .

Q. How can contradictory data on compound stability or bioactivity across studies be resolved?

- Methodological Answer :

- Meta-analysis : Compare experimental conditions (e.g., solvent, temperature).

- Accelerated stability studies : Use Q10 (Arrhenius) model to extrapolate degradation rates under varying storage conditions .

Q. What strategies optimize the pharmacological activity of this compound for CNS targeting?

- Methodological Answer :

- Prodrug design : Introduce ester groups to enhance blood-brain barrier permeability.

- Structure-activity relationship (SAR) : Systematically modify the indole or morpholine moiety and test in neuroinflammation models.

Example: Adding a 4-fluorophenyl group to a morpholine derivative increased its brain/plasma ratio by 3× .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.